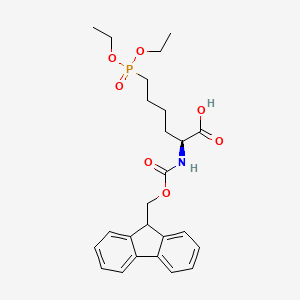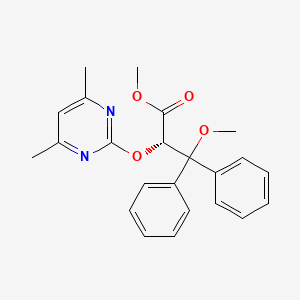
Fmoc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoicacid
概要
説明
Fmoc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid is a specialty chemical compound primarily used in proteomics research. It has a molecular formula of C25H32NO7P and a molecular weight of 489.50 . This compound is notable for its role in peptide synthesis, where it serves as a building block for creating complex peptide structures.
準備方法
The synthesis of Fmoc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid involves several steps. The starting material is typically L-lysine, which undergoes a series of reactions to introduce the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the diethyl phosphono group. The reaction conditions often involve the use of organic solvents like dimethylformamide (DMF) and reagents such as fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and diethyl phosphite . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring purity and consistency through rigorous quality control measures.
化学反応の分析
Fmoc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles like amines or thiols replace the diethyl phosphono group.
Deprotection: The Fmoc group can be removed using piperidine in DMF, revealing the free amine group for further reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphonates.
科学的研究の応用
Fmoc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid is widely used in scientific research, particularly in:
Chemistry: It serves as a building block in peptide synthesis, enabling the creation of complex peptide chains for various applications.
Biology: Researchers use this compound to study protein interactions and functions, as it can be incorporated into peptides that mimic natural proteins.
作用機序
The mechanism of action of Fmoc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid involves its incorporation into peptide chains. The Fmoc group protects the amine functionality during synthesis, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed, allowing the free amine to participate in further reactions or interactions. The diethyl phosphono group can also participate in various biochemical pathways, depending on the specific application .
類似化合物との比較
Similar compounds to Fmoc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid include:
Fmoc-L-lysine: This compound lacks the diethyl phosphono group but is otherwise similar in structure and function.
Fmoc-L-2-amino-6-(O,O’-dimethyl-phosphono)hexanoic acid: This compound has a dimethyl phosphono group instead of a diethyl phosphono group, affecting its reactivity and solubility.
Fmoc-L-2-amino-6-(O,O’-dibenzyl-phosphono)hexanoic acid: The presence of a dibenzyl phosphono group makes this compound more hydrophobic and alters its chemical properties.
Fmoc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid is unique due to its specific combination of protecting groups and functional groups, making it highly versatile for various research applications.
特性
IUPAC Name |
(2S)-6-diethoxyphosphoryl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32NO7P/c1-3-32-34(30,33-4-2)16-10-9-15-23(24(27)28)26-25(29)31-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,3-4,9-10,15-17H2,1-2H3,(H,26,29)(H,27,28)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJGXRSOXBXZOL-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1440346.png)





![Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1440354.png)

![[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol](/img/structure/B1440356.png)




